1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities.
Preparation Methods
The synthesis of 1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often employ large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate can be compared with other similar compounds such as:
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: This compound shares a similar piperidine core but differs in its functional groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Another related compound with different substituents that affect its chemical and biological properties
Properties
Molecular Formula |
C16H18F3NO4 |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18F3NO4/c1-23-14(21)12-7-8-20(13(9-12)16(17,18)19)15(22)24-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
QWLHCQUMLFAGSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C(C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.